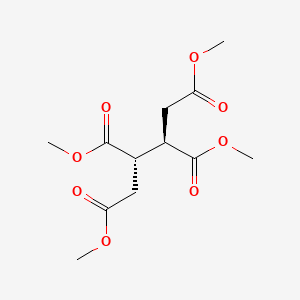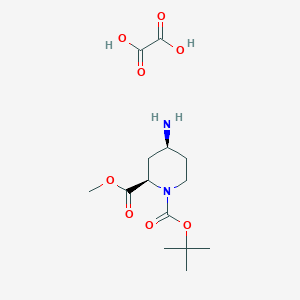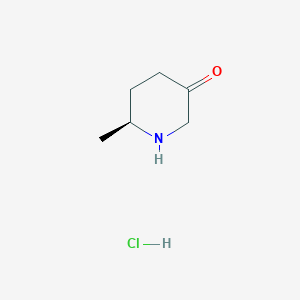
1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone, commonly referred to as 2,4-DCP, is a versatile and important molecule used in a variety of scientific applications. It is a synthetic compound that can be used in the production of pharmaceuticals, agrochemicals, and other industrial products. 2,4-DCP is a highly reactive compound that has been studied extensively for its unique properties and potential applications. In
Mechanism of Action
2,4-DCP is a highly reactive compound and its mechanism of action is not fully understood. However, it is believed that the compound is able to form strong bonds with other molecules due to its chlorine atoms. This allows it to form covalent bonds with other molecules, which can then be used in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-DCP are not fully understood. However, it is believed that the compound is able to interact with the cell membrane and alter its structure. This can lead to changes in the cell’s metabolism, which can have a variety of effects on the cell. For example, it has been shown to inhibit the growth of bacteria and fungi, as well as alter the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
2,4-DCP has a number of advantages and limitations for lab experiments. One advantage is that it is a highly reactive compound, which makes it useful for synthesizing a variety of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it can be difficult to control the reaction conditions and the yield can be low. Additionally, the compound is toxic and should be handled with caution.
Future Directions
The potential future directions for 2,4-DCP are numerous. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Finally, further research could be conducted to explore its potential applications in the synthesis of fluorescent probes and other fluorescent compounds.
Synthesis Methods
2,4-DCP can be synthesized by a number of different methods. The most common method is the reaction of 2,4-dichlorophenol and trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. This reaction is typically conducted in a sealed vessel at a temperature of 120-130°C for 4-6 hours. Other methods of synthesis include the reaction of 2,4-dichlorophenol and trifluoromethanesulfonic anhydride in the presence of a base such as potassium carbonate, and the reaction of 2,4-dichlorophenol and trifluoroacetic acid in the presence of a base such as sodium hydroxide.
Scientific Research Applications
2,4-DCP is widely used in scientific research due to its unique properties. It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is also used in the synthesis of polymers, dyes, and other specialty chemicals. In addition, 2,4-DCP is used in the synthesis of fluorescent probes and other fluorescent compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other peptide-based compounds.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3,3,3-trifluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c10-5-1-2-6(7(11)3-5)8(15)4-9(12,13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCIJONHOYJVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![Tris[4,4'-bis(trifluoromethyl)stilbene]-nickel(0), 95%](/img/structure/B6291275.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)





![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)
![tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6291341.png)


